2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane
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Description
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane is a useful research compound. Its molecular formula is C42H37ClF3PRuS and its molecular weight is 798.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Reactions
Ruthenium complexes have been synthesized and are known for their catalytic activity in organic reactions. These complexes, often involving phosphine ligands, are crucial in hydrogenation reactions, where they help in the reduction of various organic compounds (Venkateswaran et al., 2007). They also play a significant role in the transfer hydrogenation of ketones, showcasing substrate and regioselectivity, and are actively involved in shaping the outcome of these chemical reactions (Polborn & Severin, 2000). The catalytic activities are not just limited to hydrogenation but also extend to the hydration of nitriles to amides, with the indenylruthenium hydride complex playing a pivotal role (Fung et al., 2003).
Structural and Coordination Chemistry
Complex Structures and Coordination
The ruthenium complexes exhibit unique structural features and coordination chemistry. For instance, a ruthenium complex displayed a pseudo-octahedral coordination environment, indicating the versatility and adaptability of these complexes in forming different structural geometries (Yao, Liu, & Zhang, 2003). Furthermore, the synthesis of optically pure ruthenium complexes has been reported, highlighting the capability to form chiral centers and enantioselective properties, essential for various applications including drug synthesis and biomolecular interactions (Haquette et al., 2002).
Properties
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRQBCMBTZBQC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClF3PRuS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.